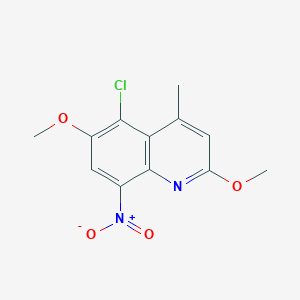

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

Description

Properties

IUPAC Name |

5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVNAHCSVNVONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450199 | |

| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189746-21-2 | |

| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189746-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 5-chloro-2,6-dimethoxy-4-methyl-8-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

This guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a sophisticated multifunctional quinoline derivative pivotal in advanced chemical and pharmacological research.[1] Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles and practical methodologies for the successful synthesis of this compound.

Introduction: Significance and Applications

This compound is a highly functionalized quinoline derivative that serves as a valuable scaffold in medicinal chemistry.[1] Its unique substitution pattern, featuring electron-donating methoxy groups, a strategically placed chloro group, and an electron-withdrawing nitro group, makes it a key intermediate for the synthesis of novel therapeutic agents. The nitro group at the 8-position is a particularly important synthetic handle, allowing for facile reduction to the corresponding amino derivative, which can be further functionalized to create complex molecular architectures.[1]

This compound has shown significant potential in the development of new antibiotics and anticancer agents.[1] Research indicates that it exhibits antimicrobial properties by inhibiting bacterial DNA gyrase and type IV topoisomerase, enzymes crucial for bacterial DNA synthesis, ultimately leading to bacterial cell death.[1]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a convergent strategy, focusing on the sequential functionalization of a pre-formed quinoline core. The primary disconnection in a retrosynthetic analysis occurs at the C8-NO2 bond, suggesting that the final step is an electrophilic aromatic substitution (nitration) on the electron-rich quinoline ring.

Caption: Synthetic workflow for the target molecule.

Conclusion

The synthesis of this compound is a well-defined process that relies on the principles of electrophilic and nucleophilic aromatic substitution on the quinoline core. By carefully controlling the reaction conditions and the order of synthetic steps, this valuable intermediate can be produced in good yield. The methodologies outlined in this guide provide a robust framework for researchers in the field of medicinal chemistry to access this and related compounds for the development of novel therapeutic agents.

References

- This compound | RUO - Benchchem.

- This compound synthesis - chemicalbook.

- 2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q - Technical Disclosure Commons.

- Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

Introduction

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a significant building block and privileged scaffold in the realms of medicinal chemistry and pharmacological research.[1] Its structure, featuring a strategic arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloro, nitro) groups, imparts a unique electronic and steric profile. This profile makes it a valuable intermediate for the synthesis of novel compounds targeting a range of therapeutic areas, including infectious diseases and oncology.[1] Research has indicated that the quinoline core, particularly when substituted in this manner, can interact with key biological targets. For instance, it has been suggested that such compounds may inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, highlighting its potential in the development of new antibiotics.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural and chemical identifiers, summarize its known and predicted properties, and provide detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior to effectively utilize it in discovery and development workflows.

Core Properties and Data Summary

A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design and development. The properties tabulated below have been aggregated from computational predictions and available supplier data, providing a baseline for laboratory investigation.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 189746-21-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [2][3][4][5] |

| Molecular Weight | 282.68 g/mol | [1][2][3][4][5] |

| Physical Form | Solid powder | [2] |

| Boiling Point (Predicted) | 428.963 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.38 g/cm³ | [4] |

| Flash Point (Predicted) | 213.23 °C | [4] |

| LogP (Predicted) | 3.645 | [4] |

| XLogP3 (Predicted) | 3.3 | [3][4][5] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 5 | [4][5] |

| Rotatable Bonds | 2 | [4][5] |

| Topological Polar Surface Area | 77.17 Ų | [4] |

| Solubility (Qualitative) | Soluble in DMSO | [2] |

Structural Representation

The unique arrangement of functional groups on the quinoline core is central to the compound's chemical reactivity and biological activity.

Caption: Structure of this compound.

Experimental Determination of Physicochemical Properties

The following sections provide authoritative, step-by-step protocols for determining the critical physicochemical properties of the title compound. The methodologies are selected to be robust, reproducible, and self-validating.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental thermal property that serves as a primary indicator of a crystalline solid's purity.[8][9] A pure, crystalline compound will exhibit a sharp, well-defined melting range, typically less than 1 °C.[8] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[10] Therefore, an accurate determination is a critical first step in sample characterization. We will use the capillary method, a universally accepted standard.[11]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in the form of a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle.[9]

-

Take a glass capillary tube (sealed at one end) and press the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of packed sample is obtained.[10][11]

-

-

Instrument Setup:

-

Place the packed capillary tube into the sample holder of a calibrated digital melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to perform a preliminary, approximate determination of the melting point.[11]

-

-

Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new, freshly packed capillary tube into the apparatus.

-

Set a slow heating ramp of 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Validation:

-

Repeat the measurement with two additional samples. The results should be consistent within a narrow margin (e.g., ±0.5 °C). A sharp range (T₂ - T₁ ≤ 1 °C) is indicative of high purity.

-

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Expertise & Causality: Solubility is a critical determinant of a drug candidate's bioavailability and developability.[12] For oral administration, a compound must dissolve in the gastrointestinal tract to be absorbed. The predicted high LogP value (3.645) for this compound suggests it is lipophilic and likely possesses low aqueous solubility.[4] Determining its thermodynamic (equilibrium) solubility provides the most accurate measure of its dissolution potential. The shake-flask method is the gold standard for this measurement.[12]

Experimental Protocol:

-

System Preparation:

-

Prepare a series of relevant aqueous buffers (e.g., pH 2.0, pH 6.8, pH 7.4) to mimic physiological conditions.[13]

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

-

Equilibrium Setup:

-

Add an excess amount of the solid compound to a known volume of each aqueous buffer in separate, sealed vials. The goal is to create a saturated solution with undissolved solid remaining.

-

Place the vials in an overhead shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][14]

-

-

Sample Processing:

-

After incubation, allow the vials to stand, permitting the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particulates.[14] This step is critical to ensure only the dissolved compound is measured.

-

-

Quantification:

-

Prepare a calibration curve using the stock solution with known concentrations.

-

Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[12][15]

-

The measured concentration represents the thermodynamic solubility in that specific medium.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Acid Dissociation Constant (pKa)

Expertise & Causality: The pKa value dictates the ionization state of a molecule at a given pH.[16] For this compound, the nitrogen atom in the quinoline ring is basic and can be protonated.[17] The extent of ionization at physiological pH (~7.4) profoundly affects properties like solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method to determine the pKa of this basic center.[16]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. Due to its likely low water solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is often necessary.[16] The final concentration should be known precisely.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

-

Titration:

-

Use a calibrated micro-burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point, generating a complete titration curve (pH vs. volume of titrant).

-

-

Data Analysis:

-

Plot the titration curve. The pKa is determined from the pH value at the half-equivalence point, where exactly half of the quinoline nitrogen has been protonated.[16]

-

Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

Caption: Quinoline protonation equilibrium and pKa determination logic.

Chemical Stability Profile

Expertise & Causality: The intrinsic stability of a compound is a critical parameter that influences its shelf-life, formulation, and degradation pathways. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[18][19] However, they can be susceptible to other forms of degradation. For example, studies on related compounds have shown decomposition under certain chromatographic conditions or in aqueous environments over time.[20][21] A forced degradation study is the standard approach to identify potential stability liabilities.

Forced Degradation Protocol (Conceptual):

-

Objective: To assess the stability of the compound under accelerated stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Methodology:

-

Acid/Base Hydrolysis: Incubate the compound in solutions of HCl and NaOH at elevated temperatures (e.g., 60 °C) for a defined period.

-

Oxidative Stress: Treat the compound with hydrogen peroxide (H₂O₂) solution.

-

Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 80 °C).

-

Photolytic Stress: Expose a solution of the compound to a controlled source of UV/Visible light.

-

-

Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound to an unstressed control.

Safety and Handling

Based on available GHS classifications, this compound requires careful handling.

-

Hazards: May cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[3][5]

-

Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

Avoid release to the environment.[5]

-

-

Storage: The compound should be stored in a dry, dark place. For short-term storage, 0-4 °C is recommended, while -20 °C is suitable for long-term storage.[2]

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. Its physicochemical properties, driven by its complex substitution pattern, are key to its potential applications. While many of its properties are currently based on computational predictions, this guide provides the authoritative experimental frameworks necessary for their empirical validation. The detailed protocols for determining melting point, solubility, and pKa offer a robust starting point for any researcher aiming to characterize this compound fully. A comprehensive understanding of these core characteristics is essential for unlocking its full potential in the development of new chemical entities.

References

-

This compound. LookChem. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. PubMed. [Link]

-

A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. PubMed. [Link]

-

DETERMINATION OF MELTING POINTS. METU OpenCourseWare. [Link]

-

This compound | C12H11ClN2O4. PubChem. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

Procedure for solubility testing of NM suspension. NANoREG. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

-

Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]

-

The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

-

Solubility Test. AxisPharm. [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

-

Quinoline | C9H7N | CID 7047. PubChem - NIH. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

-

Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PubMed Central. [Link]

-

Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. [Link]

-

This compound CAS#: 189746-21-2. ChemWhat. [Link]

-

Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. Semantic Scholar. [Link]

-

6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS 189746-21-2 | Sun-shinechem [sun-shinechem.com]

- 3. This compound | C12H11ClN2O4 | CID 10968005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemwhat.com [chemwhat.com]

- 8. mt.com [mt.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. Solubility Test | AxisPharm [axispharm.com]

- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. materialneutral.info [materialneutral.info]

- 15. pharmatutor.org [pharmatutor.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline CAS number 189746-21-2

An In-depth Technical Guide to 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (CAS: 189746-21-2)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 189746-21-2. The quinoline scaffold is a cornerstone in medicinal chemistry, and this particular derivative, with its unique substitution pattern, presents significant opportunities in drug discovery and chemical synthesis. This document details its chemical and physical properties, outlines established synthetic routes, and discusses its known and potential biological activities, including antimicrobial and anticancer applications. We delve into the mechanistic insights behind its activity, its role as a versatile synthetic intermediate, and provide protocols for its synthesis and characterization, aiming to equip researchers and drug development professionals with the critical information needed to leverage this compound in their work.

Introduction: The Significance of the Quinoline Scaffold

Quinoline (C₉H₇N) is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold" found in numerous natural alkaloids, most notably the antimalarial drug quinine.[1][2] The versatility, reactivity, and relative stability of the quinoline core have made it a focal point for the synthesis of medically significant drugs.[1] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1] The specific functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological target interactions, making it a highly attractive framework for drug design.

This compound is a sophisticated, multifunctional derivative engineered for advanced pharmacological research.[3] Its structure is decorated with groups that are known to modulate biological activity: a chloro group, which can act as a site for further modification; two methoxy groups, which can influence solubility and binding; a methyl group; and a critical electron-withdrawing nitro group. This combination of functional groups enhances its potential for interaction with biological targets compared to simpler quinoline analogs.[3]

Compound Profile: CAS 189746-21-2

Chemical Structure

The structural arrangement of functional groups on the quinoline core is pivotal to the compound's reactivity and biological function.

Caption: 2D Structure of this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, storage, and analytical method development.

| Property | Value | Source |

| CAS Number | 189746-21-2 | [4][5] |

| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [4][6][7] |

| Molecular Weight | 282.68 g/mol | [4][7] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid powder | [6] |

| Purity | Typically ≥95-96% | [6][8] |

| Boiling Point | 428.963°C at 760 mmHg | [7] |

| Density | 1.38 g/cm³ | [7] |

| LogP | 3.645 | [7] |

| Hydrogen Bond Acceptors | 5 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| SMILES | CC1=CC(=NC2=C1C(=C(C=C2[O-])OC)Cl)OC | [4] |

| InChIKey | VZVNAHCSVNVONJ-UHFFFAOYSA-N | [4][6] |

Synthesis and Manufacturing

The synthesis of this highly substituted quinoline derivative requires a multi-step approach, typically involving the sequential functionalization of a pre-existing quinoline core to ensure correct regiochemistry.

General Synthetic Strategy

A common synthetic pathway begins with a less complex quinoline precursor, such as 2,6-dimethoxy-4-methylquinoline.[9] The key transformations are the regioselective introduction of the chlorine atom at the C5 position and the nitro group at the C8 position. The order of these steps is critical to achieving the desired isomer.

Caption: General synthetic workflow for CAS 189746-21-2.

Detailed Synthetic Protocol

This protocol is a representative synthesis based on established quinoline chemistry.[3][9][10]

Step 1: Chlorination of 2,6-dimethoxy-4-methylquinoline

-

Setup: In a flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethoxy-4-methylquinoline in glacial acetic acid.

-

Reagent Addition: Cool the solution and add sulfuryl dichloride (SO₂Cl₂) dropwise, maintaining the temperature. Causality: Dropwise addition and cooling are necessary to control the exothermic reaction and prevent side product formation.

-

Reaction: After addition, heat the mixture (e.g., to 60°C) for a specified time (e.g., 30 minutes) to drive the reaction to completion.[9]

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Isolation: Filter the resulting solid, wash with water, and dry to yield 5-chloro-2,6-dimethoxy-4-methylquinoline.

-

Validation: Confirm the structure and purity of the intermediate via HPLC and ¹H NMR spectroscopy.

Step 2: Nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline

-

Setup: To a flask containing the chlorinated intermediate from Step 1, add concentrated sulfuric acid, ensuring the solid is fully dissolved. Cool the mixture in an ice bath.

-

Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the reaction flask, keeping the temperature below 5-10°C. Causality: Strict temperature control is crucial to ensure regioselective nitration at the C8 position and prevent over-nitration or degradation of the starting material.[3]

-

Reaction: Allow the reaction to stir at a low temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture over a large volume of crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Further purification can be achieved by column chromatography over silica gel or recrystallization from a suitable solvent like ethanol.[10]

-

Validation: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure, and its purity should be assessed by HPLC (>99%).[3]

Spectroscopic Analysis and Characterization

Spectroscopic methods are essential for the unequivocal identification and quality control of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key expected signals include:

-

Singlets for the two methoxy groups (-OCH₃).

-

A singlet for the C4-methyl group (-CH₃).

-

Signals in the aromatic region corresponding to the protons on the quinoline ring system. A characteristic downfield shift is expected for the proton adjacent to the nitro group.[3]

-

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands that confirm the presence of the key functional groups:

-

Aromatic C-H stretching (~3000-3100 cm⁻¹).

-

Aliphatic C-H stretching (~2850-2950 cm⁻¹).

-

C=N and C=C stretching from the quinoline ring (~1500-1600 cm⁻¹).

-

Strong asymmetric and symmetric stretching bands for the nitro group (Ar-NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O stretching for the methoxy groups (~1200-1250 cm⁻¹).

-

C-Cl stretching (~700-800 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]+ corresponding to the exact mass of C₁₂H₁₁ClN₂O₄ (282.0407).[7] The isotopic pattern of the molecular ion peak will clearly show the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Biological Activity and Applications

This compound is a subject of interest in medicinal chemistry due to the known biological activities of the quinoline scaffold and its specific functional groups.[3]

Potential Antimicrobial Activity

Quinoline derivatives are well-known for their antimicrobial properties. The mechanism often involves the inhibition of key bacterial enzymes essential for DNA replication. Research suggests that this compound may act by targeting bacterial DNA gyrase and topoisomerase IV.[3] By promoting the cleavage of bacterial DNA, these enzymes' normal function is disrupted, leading to rapid bacterial cell death.[3] This positions the compound as a candidate for the development of new antibiotics.[3]

Potential Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent.[3] The quinoline core is known for its ability to interact with the ATP-binding sites of various cellular enzymes, including kinases that are often dysregulated in cancer.[3] Mechanistic studies suggest that its mode of action could involve the disruption of microtubule dynamics or the inhibition of specific kinases involved in cell cycle regulation, leading to the inhibition of cancer cell proliferation.[3] Studies on related nitro- and chloro-substituted quinolines have shown potent cytotoxicity against human cancer cell lines.[11][12]

Caption: Postulated mechanisms of action for biological activity.

Intermediate for Chemical Synthesis

Beyond its direct biological activity, this compound is a valuable synthetic intermediate.[3]

-

Nitro Group Reduction: The electron-withdrawing nitro group at the 8-position is a key synthetic handle. It can be readily reduced to an amino group (NH₂) using standard reducing agents (e.g., H₂ with a palladium catalyst).[3] This amino derivative can then be further functionalized to create more complex molecular architectures.

-

Chloro Group Substitution: The chlorine atom at the 5-position offers a site for nucleophilic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon or carbon-nitrogen bonds, which is invaluable for conducting structure-activity relationship (SAR) studies.[3]

Safety and Handling

According to GHS classification, this compound is classified as a skin sensitizer (Category 1).[4][8] It may cause an allergic skin reaction.[4][8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area or a chemical fume hood.[8]

-

Contaminated work clothing should not be allowed out of the workplace.[8]

-

In case of skin contact, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[8]

-

-

Storage: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion and Future Outlook

This compound (CAS 189746-21-2) is a highly functionalized heterocyclic compound with significant potential in drug discovery and organic synthesis. Its demonstrated biological activities, coupled with its versatility as a synthetic intermediate, make it a compound of high interest. Future research should focus on elucidating its precise mechanisms of action against various cancer cell lines and microbial strains, optimizing its structure to improve potency and reduce toxicity, and exploring its utility in the synthesis of novel, complex therapeutic agents. The comprehensive data presented in this guide serves as a foundational resource for scientists aiming to unlock the full potential of this promising quinoline derivative.

References

-

This compound | RUO - Benchchem. 3

-

This compound | C12H11ClN2O4 - PubChem. Link

-

This compound | CAS 189746-21-2 - Sun-shine Chem. Link

-

CAS 189746-21-2 this compound - Alfa Chemistry. Link

-

This compound - LookChem. Link

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. Link

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - Journal of Clinical Microbiology. Link

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Link

-

Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities. - ResearchGate. Link

-

This compound synthesis - ChemicalBook. Link

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - RSC Publishing. Link

-

Synthesis of quinolines - Organic Chemistry Portal. Link

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Link

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - MDPI. Link

-

Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH National Library of Medicine. Link

-

Synthesis of Quinoline and derivatives - Academia.edu. Link

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Link

-

Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. Link

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. Link

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). Link

-

Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH. Link

-

Tafenoquine Impurity 8 | CAS No- 189746-21-2 | Simson Pharma Limited. Link

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. Link

-

Quinoline,5-chloro-2,6-dimethoxy-4-methyl-8-nitro- 189746-21-2 wiki - Guidechem. Link

-

This compound - AK Scientific, Inc. Link

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. Link

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. Link

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H11ClN2O4 | CID 10968005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | CAS 189746-21-2 | Sun-shinechem [sun-shinechem.com]

- 7. This compound|lookchem [lookchem.com]

- 8. aksci.com [aksci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectral Characteristics of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a highly functionalized quinoline derivative with significant potential in medicinal chemistry and materials science.[1] Its molecular architecture, featuring a chlorinated and nitrated quinoline core substituted with methoxy and methyl groups, suggests a rich field of study for applications including antimicrobial and antitumor research.[1] The compound, identified by CAS number 189746-21-2, has a molecular formula of C₁₂H₁₁ClN₂O₄ and a molecular weight of 282.68 g/mol .[2][3]

A thorough structural elucidation is fundamental to understanding its reactivity, biological activity, and potential for further functionalization. Spectroscopic analysis is the cornerstone of this characterization. However, publicly accessible, experimentally-derived spectral data for this specific molecule is not available.

This technical guide addresses this gap by providing a comprehensive, predicted spectral analysis based on established spectroscopic principles and data from structurally analogous compounds. As a Senior Application Scientist, the aim is to offer a robust, theory-grounded framework for researchers who may be synthesizing or working with this compound, enabling them to anticipate, identify, and interpret its spectral features. This document will detail the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectral data. The following diagram illustrates the structure of this compound with a standard numbering system for the quinoline ring and substituents, which will be used throughout this guide.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. The chemical shift (δ) is indicative of the electronic environment of a proton.

Predicted Spectrum and Interpretation: Based on typical chemical shifts for substituted quinolines, the following ¹H NMR signals are predicted for this compound, assuming a standard solvent like CDCl₃.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Singlet | 1H | H7 | The nitro group at C8 is strongly electron-withdrawing, deshielding the adjacent H7 proton and shifting it significantly downfield. Lack of adjacent protons results in a singlet. |

| ~ 7.0 - 7.2 | Singlet | 1H | H3 | This proton is on the pyridine ring. Its precise shift is influenced by the C2-methoxy and C4-methyl groups, but it is expected to be a singlet due to no adjacent protons. |

| ~ 4.1 - 4.3 | Singlet | 3H | C6-OCH₃ | Methoxy groups typically appear in this region. This group is on the benzenoid ring and its shift is influenced by the adjacent chloro and nitro-substituted ring system. |

| ~ 4.0 - 4.2 | Singlet | 3H | C2-OCH₃ | This methoxy group is on the pyridine ring, generally appearing in a similar region to other aromatic methoxy groups. |

| ~ 2.6 - 2.8 | Singlet | 3H | C4-CH₃ | The methyl group at C4 is attached to an sp² carbon of the quinoline ring, placing it in this characteristic region.[1] |

Key Insights:

-

Aromatic Region: The two singlets in the aromatic region are highly diagnostic. The significant downfield shift of one proton (H7) is a clear indicator of the adjacent C8-nitro group's powerful deshielding effect.

-

Substituent Region: The three distinct singlets for the two methoxy groups and the methyl group confirm the presence and electronic non-equivalence of these substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon atom depends on its hybridization and the electronegativity of the atoms attached to it.

Predicted Spectrum and Interpretation: The predicted ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C2 | Attached to nitrogen and an oxygen atom, this carbon is significantly deshielded. |

| ~ 150 - 155 | C6 | Bonded to an oxygen atom, placing it downfield in the aromatic region. |

| ~ 145 - 150 | C4 | Part of the pyridine ring and substituted with a methyl group. |

| ~ 140 - 145 | C8a | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen. |

| ~ 135 - 140 | C8 | Directly attached to the electron-withdrawing nitro group, causing a strong downfield shift. |

| ~ 130 - 135 | C4a | Quaternary carbon at the ring junction. |

| ~ 120 - 125 | C5 | Attached to the electronegative chlorine atom. |

| ~ 118 - 122 | C7 | Aromatic CH carbon adjacent to the nitro-substituted C8. |

| ~ 110 - 115 | C3 | Aromatic CH carbon on the pyridine ring. |

| ~ 55 - 60 | C6-OCH₃ | Typical chemical shift for an aromatic methoxy carbon. |

| ~ 53 - 58 | C2-OCH₃ | Typical chemical shift for a methoxy carbon attached to an sp² carbon in a heteroaromatic system. |

| ~ 20 - 25 | C4-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Self-Validation: The presence of 12 distinct signals would confirm the molecular structure. The downfield shifts of carbons C2, C6, and C8 provide direct evidence for the locations of the methoxy and nitro groups, respectively.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern provides valuable structural information.

Predicted Data:

-

Molecular Ion (M⁺): The exact mass of C₁₂H₁₁ClN₂O₄ is 282.0407 Da.[3][4] HRMS (e.g., ESI-MS) should detect the protonated molecule [M+H]⁺ at m/z 283.0480.

-

Isotopic Pattern: A key feature will be the isotopic pattern for the molecular ion due to the presence of chlorine. An [M+2]⁺ peak at m/z 285.0450 (for [M+H]⁺) with an intensity of approximately one-third of the [M]⁺ peak is the definitive signature of a single chlorine atom.

Predicted Fragmentation Pathway: The quinoline ring system is relatively stable, but fragmentation can be initiated by the loss of substituents.

Caption: Standard workflow for acquiring an IR spectrum of a solid sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between energy levels. The wavelength of maximum absorbance (λₘₐₓ) is related to the extent of the conjugated π-system.

Predicted Spectrum and Interpretation: The extended π-system of the quinoline ring, enhanced by the auxochromic methoxy groups and the chromophoric nitro group, is expected to result in strong UV absorption. For analogous nitro-substituted quinoline derivatives, absorption maxima are often observed in the 350–400 nm range. [1] | Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore | | :--- | :--- | :--- | | ~ 230 - 260 | π → π* | Quinoline Ring | Corresponds to the electronic transitions within the core aromatic system. | | ~ 360 - 390 | π → π* / n → π* | Extended Conjugated System | This longer wavelength absorption is due to the entire conjugated system, including the influence of the nitro and methoxy groups, which extend the conjugation and lower the energy gap for electronic transitions. |

Trustworthiness: The position of the λₘₐₓ is sensitive to the solvent used (solvatochromism). A protocol should specify the solvent (e.g., ethanol, dichloromethane) to ensure reproducibility. The presence of the long-wavelength absorption band above 350 nm would be a strong confirmation of the highly conjugated nitroaromatic system.

Conclusion

This guide provides a detailed, predictive overview of the key spectral characteristics of this compound. While based on established chemical principles and data from analogous structures rather than direct experimental measurement, it serves as an authoritative reference for researchers. The predicted data for ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy offer a comprehensive toolkit for the identification, confirmation, and structural elucidation of this complex quinoline derivative. Any experimental work undertaken on this compound should aim to validate and refine the predictions laid out in this document.

References

-

Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. [Link]

-

This compound | C12H11ClN2O4 - PubChem. [Link]

-

This compound - LookChem. [Link]

Sources

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline: A Technical Guide to its Predicted Biological Activity and Investigational Framework

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a synthetic quinoline derivative with significant potential in antimicrobial and anticancer research. While primary experimental data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally related nitroquinoline analogues to project its likely mechanisms of action and therapeutic applications. We present a detailed framework for its investigation, including robust protocols for synthesis, and in vitro evaluation of its antimicrobial and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities. From the potent antimalarial effects of quinine and chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, quinoline derivatives have consistently proven to be a rich source of therapeutic agents. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

This compound is a synthetic derivative that combines several key functional groups, each expected to contribute to its biological profile. The nitro group at the 8-position, in particular, is a strong electron-withdrawing group known to be crucial for the biological activity of many nitroaromatic compounds, including some antimicrobial and anticancer agents.[1][2] This guide will explore the predicted biological activities of this compound based on the established pharmacology of its structural class and provide a detailed roadmap for its experimental validation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to the design of meaningful biological assays. While experimental data for this compound is limited, we can infer its likely characteristics from its structure and data on similar compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale and Experimental Considerations |

| Molecular Formula | C₁₂H₁₁ClN₂O₄ | --- |

| Molecular Weight | 282.68 g/mol | --- |

| Solubility | Predicted to be soluble in DMSO and other polar organic solvents. Low aqueous solubility is expected. | For in vitro assays, a stock solution in 100% DMSO is recommended. Subsequent dilutions in aqueous media should be carefully performed to avoid precipitation. |

| Stability | Likely stable under standard laboratory conditions. Should be stored in a cool, dark, and dry place. | Long-term storage in solution is not recommended without stability studies. For short-term use (days to weeks), storage at 0-4°C is advisable, while long-term storage (months to years) should be at -20°C. |

Synthesis of this compound

Experimental Protocol: Synthesis of a Substituted 8-Nitroquinoline

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Quinoline Core

The quinoline core can be synthesized via established methods such as the Combes or Skraup-von-Doebner reactions, starting from an appropriately substituted aniline.

Step 2: Chlorination

-

To a solution of the precursor quinoline in a suitable solvent (e.g., acetic acid), add sulfuryl dichloride dropwise at a controlled temperature (e.g., 60°C) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the chlorinated intermediate.

Step 3: Nitration

-

Dissolve the chlorinated quinoline intermediate in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base.

-

Collect the precipitated product by filtration and purify by recrystallization or column chromatography.

DOT Diagram: Synthetic Workflow

Caption: Predicted mechanism of antibacterial action.

Predicted Anticancer Activity

Several 8-nitroquinoline derivatives have demonstrated significant in vitro and in vivo anticancer activity. F[1][2]or instance, nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to be a potent anticancer agent. T[1][2]he cytotoxic effects of these compounds are often multifaceted.

Predicted Mechanisms of Anticancer Action:

-

Induction of Apoptosis: The compound is predicted to induce programmed cell death (apoptosis) in cancer cells. This could be mediated through the activation of caspase signaling pathways.

-

Cell Cycle Arrest: It may cause cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Kinases: The quinoline core is known to interact with the ATP-binding sites of various kinases, some of which are crucial for cancer cell survival and proliferation.

[3]DOT Diagram: Predicted Anticancer Mechanisms

Caption: Predicted multifactorial mechanisms of anticancer activity.

Experimental Framework for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is necessary. The following protocols provide a robust framework for this investigation.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of the compound in 100% DMSO (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a promising synthetic compound with a high potential for both antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of its predicted biological profile and a detailed experimental framework for its investigation. Future research should focus on the systematic evaluation of this compound against a broad panel of pathogenic microbes and cancer cell lines to elucidate its spectrum of activity and potency. Further studies should also be directed towards understanding its precise mechanisms of action and its potential for in vivo efficacy and safety. The insights gained from such investigations will be crucial in determining the therapeutic potential of this and other novel quinoline derivatives.

References

- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.

- Summers, K. L., Taggart, J., Benbrook, D. M., & Ding, W. Q. (2020). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). bioRxiv.

Sources

- 1. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

A Technical Guide to the Therapeutic Potential of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline: A Privileged Scaffold for Novel Antimicrobial and Anticancer Agents

Executive Summary: The quinoline molecular framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, a synthetic compound engineered for advanced pharmacological research.[1] While direct therapeutic applications are still under investigation, its structural features—a substituted quinoline core, an electron-withdrawing nitro group, and strategic chloro and methoxy substitutions—suggest significant potential in two critical areas: antimicrobial and anticancer therapies.[1] This document synthesizes the current understanding of this compound's chemical properties, postulates its mechanisms of action based on established quinoline pharmacology, and provides a comprehensive, step-by-step research framework for its preclinical evaluation.

The Quinoline Scaffold: A Foundation for Drug Discovery

Quinoline, a fused aromatic nitrogen-containing heterocycle, is a structural motif found in numerous natural products and synthetic drugs.[4][5] Its derivatives have demonstrated a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][4] The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune its pharmacokinetic and pharmacodynamic properties.

The Influence of Key Structural Moieties

The therapeutic potential of this compound is dictated by the interplay of its substituents:

-

Quinoline Core: This planar, bicyclic system is adept at interacting with biological macromolecules, particularly the ATP-binding sites of enzymes like kinases.[1]

-

8-Nitro Group: The electron-withdrawing nature of the nitro group is a critical feature. In related compounds, it has been shown to be essential for antiproliferative activity against tumor cells.[6] It also serves as a key synthetic handle, allowing for reduction to an amino group for further molecular elaboration.[1][7] Furthermore, nitroaromatic compounds can be a source of nitrogen radicals that alter intracellular signaling, contributing to cytotoxicity in target cells.[8]

-

5-Chloro Substituent: The chlorine atom offers a site for cross-coupling reactions, which is invaluable for conducting structure-activity relationship (SAR) studies.[1] Its electronegativity also modulates the electronic properties of the entire ring system.

-

2,6-Dimethoxy Groups: Methoxy groups are known to influence the lipophilicity and metabolic stability of a compound. Their positions on the quinoline ring can significantly impact biological activity and target specificity.[9]

Physicochemical Profile and Synthesis

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [10] |

| CAS Number | 189746-21-2 | [11] |

| Molecular Formula | C₁₂H₁₁ClN₂O₄ | [10][11] |

| Molecular Weight | 282.68 g/mol | [10][11] |

| Appearance | Off-white to white solid | [9] |

| Solubility | Soluble in DMSO; Insoluble in water | [9] |

Synthesis Overview

The synthesis of this compound is a multi-step process. It typically begins with the precursor 5-chloro-2,6-dimethoxy-4-methylquinoline, which then undergoes a regioselective nitration reaction to introduce the nitro group at the 8-position.[1] This strategic synthesis ensures the precise placement of the functional groups critical for its hypothesized biological activity.

Caption: Generalized synthetic workflow for the target compound.

Postulated Mechanisms and Therapeutic Hypotheses

Based on the pharmacology of related quinoline derivatives, we can formulate two primary hypotheses for the therapeutic application of this compound.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

Substituted quinolines are known to exhibit potent antimicrobial properties.[1] The proposed mechanism for this compound involves the disruption of bacterial DNA replication.[1] Specifically, it is hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication.[1] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in rapid bacterial cell death.[1]

Caption: Hypothesized mechanism for antimicrobial activity.

Hypothesis 2: Targeted Anticancer Activity

The quinoline scaffold is a key feature in many kinase inhibitors.[1] Furthermore, nitroquinoline derivatives have shown potent antiproliferative effects against cancer cell lines that overexpress specific kinases, such as the epidermal growth factor receptor (EGFR).[6] The mechanism may involve competitive inhibition at the ATP-binding site. A secondary, complementary mechanism could involve metal chelation, a known property of some 8-substituted quinolines.[12][13] This can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[12]

Caption: Dual hypothesized mechanisms for anticancer activity.

Proposed Research Framework: A Roadmap for Preclinical Evaluation

To validate these hypotheses, a structured, multi-phase research plan is required. The following protocols are designed to be self-validating, with clear endpoints and decision criteria.

Caption: Overall preclinical evaluation workflow.

Phase 1: In Vitro Profiling

4.1.1 Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria.

-

Rationale: This is the gold-standard primary screening method to quantify antimicrobial potency. A broad panel of bacteria (Gram-positive, Gram-negative, and drug-resistant strains) is crucial to define the spectrum of activity.

-

Materials:

-

This compound stock solution (10 mg/mL in DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin).

-

Negative control (DMSO vehicle).

-

-

Step-by-Step Procedure:

-

Prepare a serial 2-fold dilution of the test compound in CAMHB directly in the 96-well plates, typically ranging from 128 µg/mL to 0.125 µg/mL.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the compound dilutions, positive controls, and negative controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

-

Self-Validation: The assay is considered valid if the positive control antibiotics show MIC values within their expected range and the negative (no drug) and vehicle controls show uninhibited growth.

4.1.2 Protocol: Anticancer Cytotoxicity (MTT) Assay

-

Objective: To measure the compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or growth inhibition.

-

Rationale: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability.[14] Using a panel of cancer cell lines (e.g., breast, lung, colon) and a normal, non-cancerous cell line allows for the initial assessment of both potency and selectivity.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-468 [EGFR-overexpressing], A549) and a normal cell line (e.g., MCF-10A).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound stock solution (10 mM in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Step-by-Step Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) for 48-72 hours. Include a vehicle-only control.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Future Directions: From Hit to Lead

Should the initial in vitro screening reveal potent and selective activity, the subsequent steps are crucial for advancing the compound toward a clinical candidate.

-

Mechanistic Elucidation: Targeted biochemical assays are necessary to confirm the hypothesized mechanisms. This includes in vitro bacterial topoisomerase inhibition assays and kinase activity panels. For anticancer potential, assays measuring cellular ROS production and apoptosis (e.g., Annexin V/PI staining) would be performed.[14]

-

Structure-Activity Relationship (SAR) Studies: The synthetic tractability of the compound allows for systematic modification.[1] The 5-chloro and 8-nitro positions are prime targets for derivatization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Efficacy: Promising candidates with confirmed mechanisms of action would then be advanced to preclinical animal models of bacterial infection or cancer to evaluate their efficacy and safety in a whole-organism context.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its design is rooted in the well-established "privileged" quinoline scaffold, and its specific functionalization suggests a strong potential for development as either an antimicrobial or an anticancer agent. The proposed research framework provides a logical and rigorous pathway to systematically evaluate this potential, moving from broad phenotypic screening to detailed mechanistic studies. The insights gained will not only determine the therapeutic future of this specific molecule but also contribute to the broader understanding of substituted nitroquinolines in drug discovery.

References

- This compound | RUO - Benchchem.

- Synthesis and pharmacological properties of some quinoline deriv

- Discovering Novel 3-nitroquinolines as a New Class of Anticancer Agents - PubMed.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Quinoline: A vers

- This compound synthesis - chemicalbook.

- Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchG

- Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com.

- The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing.

- This compound | C12H11ClN2O4 - PubChem.

- Synthetic approach of substituted quinolines via starting with...

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.

- Nitroxoline - Wikipedia.

- 5-Chloro-2,6-dimethoxy-4-methylquinoline|CAS 189746-19-8 - Benchchem.

- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P

- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.

- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C12H11ClN2O4 | CID 10968005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Nitroxoline - Wikipedia [en.wikipedia.org]

- 13. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] This technical guide focuses on a specific, highly functionalized member of this family: 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, and its derivatives and analogs. We will delve into the synthetic strategies for accessing this core structure, explore its documented and potential biological activities, and elucidate the mechanistic underpinnings of its action. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both a theoretical framework and practical insights into this promising class of compounds.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a fused heterocyclic system composed of a benzene ring fused to a pyridine ring, is a versatile pharmacophore with a broad spectrum of pharmacological activities.[1][4] Its derivatives have been successfully developed into drugs for treating a range of diseases, including cancer, malaria, and bacterial infections.[3][5] The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for drug design.[2] The introduction of various substituents can modulate a compound's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following provides a general overview of a plausible synthetic route, based on established quinoline synthesis methodologies.

General Synthetic Strategy

A common approach to constructing the quinoline core is the Combes quinoline synthesis or a related cyclization reaction. The synthesis of the title compound likely begins with a suitably substituted aniline precursor, which is then subjected to cyclization, followed by chlorination and nitration.

A plausible synthetic pathway for a closely related analog, 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline, starts from a 5-hydroxyquinoline derivative.[1] This is then treated with phosphorus oxychloride (POCl₃) to introduce the chloro group at the 5-position.[1] The nitration at the 8-position is a key step, often achieved using a mixture of nitric acid and sulfuric acid. The methoxy and methyl groups are typically introduced through nucleophilic substitution and Friedel-Crafts type reactions, respectively.[6]

Detailed Experimental Protocol: Synthesis of a 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline Analog

The following protocol is adapted from a known synthesis of a similar compound and serves as a representative example of the synthetic methodology.[1]

Step 1: Chlorination of a 5-hydroxyquinoline precursor

-

A solution of the 5-hydroxyquinoline starting material (1 equivalent) in phosphorus oxychloride (excess) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 80°C for 2 hours.

-

After cooling, the mixture is carefully poured onto ice and then basified with an excess of ammonium hydroxide.

-

The resulting solid is collected by filtration.

-

Purification is achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform), to yield the 5-chloroquinoline intermediate.[1]